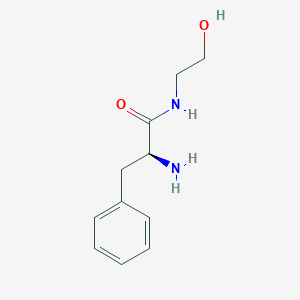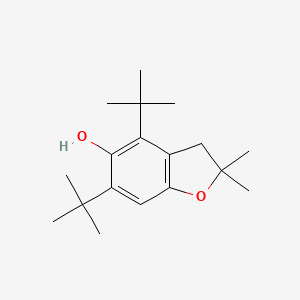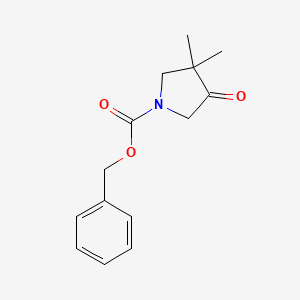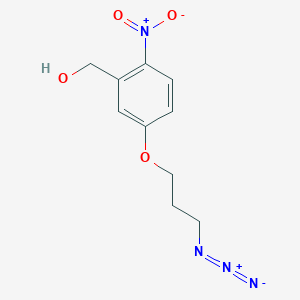
(5-(3-Azidopropoxy)-2-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-(3-Azidopropoxy)-2-nitrophenyl)methanol” is an organic molecule that contains an azide group (-N3), a nitro group (-NO2), and a hydroxyl group (-OH). The azide group is a functional group known in chemistry for its high reactivity, particularly in click reactions . The nitro group is a strong electron-withdrawing group, often used in the synthesis of explosives or as a precursor in the production of amines. The hydroxyl group is a common functional group found in alcohols and many other classes of organic substances.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the azide, nitro, and hydroxyl groups in separate steps, due to their differing reactivities. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl (benzene) ring and the propoxy chain. The azide group is linear but can exhibit resonance, the nitro group is also linear and strongly polar, and the hydroxyl group is polar and can form hydrogen bonds .Chemical Reactions Analysis
The azide group is known for its participation in click reactions, a class of reactions that are characterized by their efficiency and reliability . The nitro group can be reduced to form amines, which are used in the production of many pharmaceuticals and fine chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and hydroxyl groups could increase the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
properties
CAS RN |
872578-78-4 |
|---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
[5-(3-azidopropoxy)-2-nitrophenyl]methanol |
InChI |
InChI=1S/C10H12N4O4/c11-13-12-4-1-5-18-9-2-3-10(14(16)17)8(6-9)7-15/h2-3,6,15H,1,4-5,7H2 |
InChI Key |
JMPBVIDDCYRYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN=[N+]=[N-])CO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

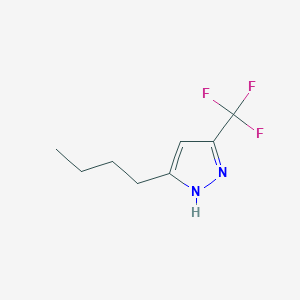
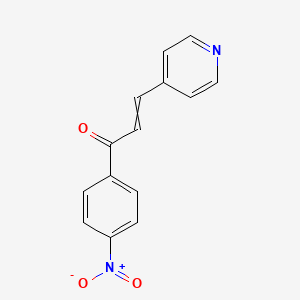
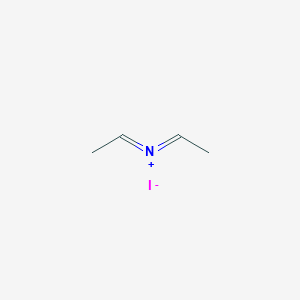



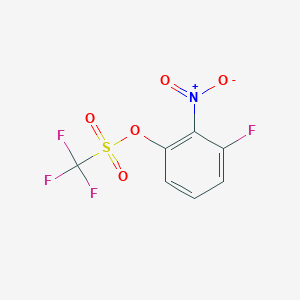
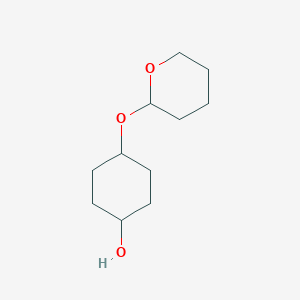
![N-[(3-Methylthiophen-2-yl)methyl]acetamide](/img/structure/B8664737.png)
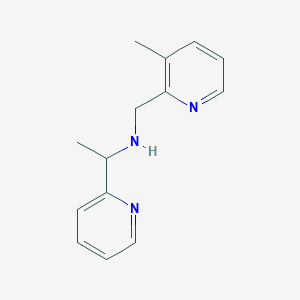
![4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl-](/img/structure/B8664770.png)
